3-Cyanoazetidine-1-carbonyl chloride

Description

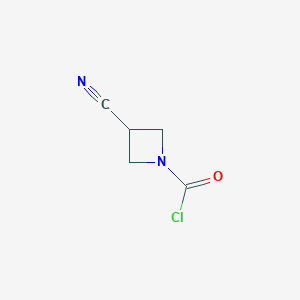

3-Cyanoazetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The presence of both cyano and carbonyl chloride functional groups makes it a versatile intermediate for the synthesis of various biologically active molecules and complex organic compounds.

Properties

IUPAC Name |

3-cyanoazetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5(9)8-2-4(1-7)3-8/h4H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSXFUFHXDNIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanoazetidine-1-carbonyl chloride typically involves the reaction of azetidine derivatives with cyanogen chloride or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanoazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of imines and other nitrogen-containing compounds.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form various heterocyclic structures, which are valuable in medicinal chemistry.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Electrophiles: Alkyl halides, acyl halides

Catalysts: Lewis acids, transition metal catalysts

Major Products Formed:

- Amides, esters, thioesters

- Imines, nitriles

- Heterocyclic compounds

Scientific Research Applications

3-Cyanoazetidine-1-carbonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyanoazetidine-1-carbonyl chloride is primarily driven by its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable adducts. The cyano group can participate in various addition and substitution reactions, facilitating the formation of diverse chemical structures. These reactive sites enable the compound to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

- Azetidine-3-carboxylic acid

- 3-Haloazetidines

- Aziridines

Comparison: 3-Cyanoazetidine-1-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which impart distinct reactivity compared to other azetidine derivatives. While azetidine-3-carboxylic acid and 3-haloazetidines are valuable intermediates in organic synthesis, the dual functionality of this compound allows for more diverse chemical transformations and applications .

Biological Activity

3-Cyanoazetidine-1-carbonyl chloride is a member of the azetidine family, which are four-membered cyclic amines known for their unique structural properties and diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

This compound is characterized by the presence of a cyano group and a carbonyl chloride functional group. These functionalities contribute to its reactivity and potential interactions with biological targets. The molecular formula is C6H6ClN2O, with a molecular weight of approximately 158.58 g/mol.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related azetidine compounds can act as effective antibacterial agents against various strains, suggesting that this compound may possess similar activity .

Antimalarial Activity

A bicyclic azetidine compound derived from azetidine structures was reported to have in vivo antimalarial activity, with an EC50 value of 15 nM. This highlights the potential of azetidines as templates for developing antimalarial drugs, with implications for the biological activity of this compound in this context .

Peptidomimetics

The versatility of azetidines in medicinal chemistry is further exemplified by their role as peptidomimetics. The incorporation of this compound into peptide-like structures can enhance bioactivity and stability, making it a candidate for drug development targeting peptide-related pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets through nucleophilic attack facilitated by the carbonyl chloride group. This reactivity allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.